![molecular formula C13H12N2O4S B4015061 3-methyl-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4015061.png)
3-methyl-N-(4-nitrophenyl)benzenesulfonamide
Description
3-Methyl-N-(4-nitrophenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, characterized by their sulfonamide functional group attached to a benzene ring. This compound, like its analogs, has been the subject of various studies due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds similar to 3-methyl-N-(4-nitrophenyl)benzenesulfonamide often involves chemoselective aromatic substitution reactions. A novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which could be related to the synthesis of our compound of interest, has been developed. This method demonstrates practical chemoselective and functional group compatibility, employing metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide (Xiao Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, displays characteristic features such as the twisting of N-phenyl rings with respect to the benzene ring of the phenylsulfonamide group. In the crystal, molecules are linked to form dimers via N-H...O hydrogen bonds between sulfonamide groups (M. Główka et al., 1995).
Chemical Reactions and Properties
N-Benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines. This process requires the presence of electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate the C-arylation, highlighting the compound's reactivity under specific conditions (K. Kisseljova et al., 2014).
properties
IUPAC Name |
3-methyl-N-(4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-3-2-4-13(9-10)20(18,19)14-11-5-7-12(8-6-11)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISQTWGERVORAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7117677 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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